molecular formula C33H26O9 B1453174 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose CAS No. 5432-87-1

1,2,3,4-Tetra-O-benzoyl-D-xylofuranose

Cat. No. B1453174
CAS RN: 5432-87-1
M. Wt: 566.6 g/mol
InChI Key: SVVKRZQAFRVDED-AKDVNAHLSA-N
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Description

1,2,3,4-Tetra-O-benzoyl-D-xylofuranose (TOBX) is a sugar molecule that has been studied extensively in the scientific community due to its unique properties. It is a sugar molecule that is composed of four oxygen atoms and a benzoyl group, which is a type of organic compound. TOBX is a versatile molecule that can be used in a variety of scientific applications. In particular, it has been used in the synthesis of a variety of compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Application 1: Preparation of Glycosyl Donors

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Protected carbohydrate hemiacetals, such as 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose, can be converted into glycosyl donors or used directly as donors . They can also serve as substrates for nucleophilic addition reactions .
  • Methods of Application: The preparation involves protecting the anomeric position during the introduction of benzyl ethers .
  • Results or Outcomes: The process results in the creation of glycosyl donors that can be used in further reactions .

Application 2: Fabrication of Nanoparticles

  • Scientific Field: Bioengineering and Biotechnology
  • Summary of the Application: A similar compound, 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc), has been used to fabricate poly (lactic-co-glycolic acid) PLGA nanoparticles .
  • Methods of Application: Two methods were investigated for fabricating the Ac42AzGlc-loaded PLGA nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .
  • Results or Outcomes: The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, suggesting the potential for improved bioavailability and efficient metabolic engineering with Ac42AzGlc-loaded nanoparticles .

properties

IUPAC Name

[(2R,3S,4R)-3,4,5-tribenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)38-21-26-27(40-30(35)23-15-7-2-8-16-23)28(41-31(36)24-17-9-3-10-18-24)33(39-26)42-32(37)25-19-11-4-12-20-25/h1-20,26-28,33H,21H2/t26-,27+,28-,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVKRZQAFRVDED-AKDVNAHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetra-O-benzoyl-D-xylofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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